molecular formula C14H21Cl2N5 B2534075 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride CAS No. 2034479-25-7

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride

Cat. No.: B2534075
CAS No.: 2034479-25-7
M. Wt: 330.26
InChI Key: UZACXQRSYYLVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride (CAS: 1610376-97-0) is a high-purity synthetic organic compound supplied for advanced pharmaceutical and neuroscientific research. With the molecular formula C₁₄H₂₀ClN₅ and a molecular weight of 293.80, this complex molecule features a piperazine ring linked to a tetrahydropyrazinoindazole core, a structural motif prevalent in bioactive compounds . The piperazine moiety is a privileged scaffold in medicinal chemistry, known to enhance the biological activity and pharmacokinetic properties of drug candidates, contributing to affinity for various central nervous system (CNS) targets . The tetrahydropyrazino[1,2-b]indazole core is part of a class of nitrogen-bridged bicyclic structures, which are subjects of ongoing methodological development in organic synthesis, indicating their relevance for exploring novel chemical space . This compound is structurally analogous to investigational ligands targeting voltage-gated calcium channels (VGCCs), specifically the Cavα2δ-1 subunit, a validated target for neuropathic pain and fibromyalgia . Research into selective Cavα2δ-1 ligands aims to develop safer analgesic agents with improved efficacy-safety profiles compared to existing gabapentinoids like pregabalin . Furthermore, the indazole-derived structure suggests potential for exploration in other therapeutic areas, as indole and indazole derivatives demonstrate a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . This product is provided as a stable solid and is strictly for Research Use Only (RUO). It is intended for use in laboratory research by qualified professionals and is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

1-piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.2ClH/c1-2-4-12-11(3-1)13-14(16-7-10-19(13)17-12)18-8-5-15-6-9-18;;/h7,10,15H,1-6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACXQRSYYLVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCNCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have also been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups introduced or modified during the process.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is critical for cell division. It has demonstrated selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating potent activity without significant toxicity to normal cells .
  • Antimicrobial Activity : The compound has been tested for its antibacterial properties against gram-negative bacteria. It has shown significant efficacy against strains like E. coli, indicating its potential as an antimicrobial agent .

Applications in Research

The applications of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride span various fields:

Medicinal Chemistry

This compound serves as a lead structure for developing new anticancer agents and antimicrobial drugs due to its promising biological activities.

Drug Development

Molecular docking studies have been conducted to assess the binding affinity of this compound towards various targets. Such studies indicate strong interactions with critical proteins involved in cancer progression and microbial resistance mechanisms.

Case Study 1: In Vitro Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activity using MTT assays. Results indicated significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.

Case Study 2: Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound towards tubulin. The results suggested a strong interaction with the colchicine-binding site, indicating potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the indazole-derived heterocyclic family, which is increasingly studied for diverse biological activities. Below is a comparative analysis with structurally related analogs:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Properties Synthesis Challenges Source
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride Tetrahydropyrazino[1,2-b]indazole Piperazine (dihydrochloride salt) Research chemical; potential solubility/stability advantages Limited data; likely complex due to fused rings
3,4-Dihydropyrazino[1,2-b]indazoles Dihydropyrazinoindazole Variable substituents (e.g., nitro, halogens) Antibacterial, anti-inflammatory, antiplasmodial Laborious preparation of starting materials
Sirt 1 Activator 185 Indazole derivative 3-Quinoly groups Sirt 1 activation (EC50 = 0.40 μM); osteogenesis High-throughput screening-based optimization
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Pyrazolotriazolopyrimidine Sulfonyl, methylimidazole Not specified; isomerization studies reported Multi-step synthesis involving isomerization
1-(3-Chlorophenyl)piperazine Hydrochloride Piperazine derivative 3-Chlorophenyl group Pharmaceutical impurity standard Straightforward synthesis via chlorination

Key Observations

Structural Complexity and Bioactivity: The target compound’s tetrahydropyrazinoindazole core distinguishes it from simpler indazole derivatives (e.g., Sirt 1 activators with quinoly groups) . The fused ring system may confer unique binding properties but complicates synthesis compared to non-fused analogs like 1-(3-chlorophenyl)piperazine . Piperazine substituents (as in the target compound) are common in CNS-targeting drugs due to their ability to enhance solubility and interact with neurotransmitter receptors .

Pharmacological Potential: While 3,4-dihydropyrazinoindazoles exhibit broad anti-infective activity , the target compound’s dihydrochloride form may improve bioavailability, a critical factor for in vivo efficacy.

In contrast, pyrazolopyrimidines (e.g., compound 3 in ) are synthesized via stepwise cyclization, offering better modularity .

Biological Activity

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₄H₂₀ClN₅ and a CAS number of 1610376-97-0, this compound features a piperazine moiety linked to a tetrahydropyrazinoindazole structure. This unique combination may contribute to various pharmacological effects, making it a candidate for further research in medicinal chemistry.

The dihydrochloride form of the compound enhances its solubility and stability, which is critical for biological applications. The compound's structure allows for interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds derived from similar structures have demonstrated efficacy against human breast cancer cells with IC50 values as low as 18 μM .
  • PARP Inhibition : The compound has been evaluated for its ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1) activity. Inhibition of PARP1 is particularly relevant in cancer therapy as it plays a crucial role in DNA repair mechanisms. Compounds related to this structure have shown varying degrees of inhibition at different concentrations .

The biological activity of this compound is hypothesized to involve:

  • Receptor Interactions : The compound may act as an antagonist at certain receptors involved in neuropharmacological pathways.
  • Enzyme Modulation : By inhibiting enzymes such as PARP1, the compound can potentially enhance the effects of other anticancer agents by preventing cancer cells from repairing DNA damage .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound Name Structure Features Unique Aspects
4-(5-Fluoroindazol-1-yl)piperazineContains an indazole ringKnown for potent anticancer activity
7-(piperazinyl)-5-(trifluoromethyl)indoleTrifluoromethyl group enhances lipophilicityUsed in neuropharmacological studies
N-(piperidinyl)benzothiazoleBenzothiazole coreExhibits antibacterial properties

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Breast Cancer Study : A study evaluated the effects of various piperazine derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations .
  • Neuropharmacological Effects : Another study focused on the neuropharmacological properties of piperazine derivatives, noting their potential as dual-action H(1) and H(3) receptor antagonists with implications for treating allergic reactions and cognitive disorders .

Q & A

Q. What statistical methods are robust for analyzing dose-response curves in cellular assays with high variability?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Bootstrap resampling estimates 95% confidence intervals for EC50. Outlier detection (Grubbs’ test) minimizes false positives. Normalize data to housekeeping genes (e.g., GAPDH) to control for plate-to-plate variability .

Comparative and Mechanistic Studies

Q. How does the dihydrochloride salt form compare to freebase in bioavailability and crystallinity?

  • Methodology : Assess crystallinity via Powder X-ray Diffraction (PXRD). Salt forms often enhance aqueous solubility (e.g., 2.5-fold increase in PBS pH 7.4) but may reduce logD. In vivo bioavailability studies in rodents compare AUC and Cmax between salt and freebase .

Q. What mechanistic insights explain the compound’s selectivity for piperazine-linked targets over structurally similar receptors?

  • Methodology : Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) maps binding-induced conformational changes. Alanine scanning mutagenesis identifies critical residues (e.g., Asp113 in 5-HT6). Compare MD trajectories of the compound bound to target vs. off-target receptors .

Experimental Design and Reproducibility

Q. What quality control protocols ensure batch-to-batch consistency in large-scale synthesis?

  • Methodology : Implement Process Analytical Technology (PAT) with in-line FTIR for real-time reaction monitoring. ICP-MS detects metal impurities (e.g., Pd from catalysts). Accelerated stability studies (ICH Q1A guidelines) confirm shelf-life under varied storage conditions .

Q. How can researchers validate the compound’s proposed mechanism of action when conflicting pathway data exist?

  • Methodology : Use CRISPR knockouts (e.g., KO of suspected downstream targets) in cellular models. Phosphoproteomics (LC-MS/MS) identifies altered signaling nodes. Cross-validate with siRNA silencing and rescue experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.